molecular formula C15H16O B6371083 5-(3,5-Dimethylphenyl)-3-methylphenol CAS No. 1261910-81-9

5-(3,5-Dimethylphenyl)-3-methylphenol

Cat. No.: B6371083
CAS No.: 1261910-81-9
M. Wt: 212.29 g/mol
InChI Key: NEWPGNFTLBCDPZ-UHFFFAOYSA-N
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Description

5-(3,5-Dimethylphenyl)-3-methylphenol: is an organic compound belonging to the class of phenols It is characterized by the presence of a hydroxyl group (-OH) attached to a benzene ring, which is further substituted with methyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-(3,5-Dimethylphenyl)-3-methylphenol typically involves the alkylation of phenol with 3,5-dimethylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a multi-step process involving the following steps:

    Carbonylation: Xylene (a mixture of o-xylene, m-xylene, and p-xylene) is reacted with an alkyl halide or anhydride in the presence of a catalyst to produce an intermediate 3,5-dimethylcarbonyl compound.

    Oxidation: The intermediate is oxidized using a peroxide to form 3,5-dimethylphenol ester.

    Hydrolysis: The ester is then hydrolyzed to yield this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(3,5-Dimethylphenyl)-3-methylphenol can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a starting material for the synthesis of various organic compounds.
  • Employed in the preparation of phenolic resins and antioxidants.

Biology:

  • Investigated for its potential antimicrobial and antifungal properties.

Medicine:

  • Explored for its potential use as an active pharmaceutical ingredient in the development of new drugs.

Industry:

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethylphenyl)-3-methylphenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as cholinesterases, by forming unstable complexes with the active sites of the enzymes. This inhibition can lead to various biological effects, including antimicrobial and antifungal activities .

Comparison with Similar Compounds

    3,5-Dimethylphenol: A phenol derivative with similar chemical properties but lacking the additional methyl group at the 3 position.

    3,5-Dimethylphenyl isocyanate: A related compound used in the synthesis of chiral stationary phases for chromatography.

    3,5-Dimethylphenyl methylcarbamate: A carbamate pesticide with similar structural features.

Uniqueness: 5-(3,5-Dimethylphenyl)-3-methylphenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-5-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c1-10-4-11(2)6-13(5-10)14-7-12(3)8-15(16)9-14/h4-9,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWPGNFTLBCDPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC(=CC(=C2)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683720
Record name 3',5,5'-Trimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261910-81-9
Record name 3',5,5'-Trimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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